N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
Description
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic carboxamide derivative featuring a chromen-4-one (chromone) scaffold substituted with a 3-methylphenyl group at position 2 and a cyclohexanecarboxamide moiety at position 4. Chromone derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-15-6-5-9-17(12-15)22-14-20(25)19-13-18(10-11-21(19)27-22)24-23(26)16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCUHOUEIITRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Structural Characteristics
The compound is characterized by a chromenone core, which is known for its diverse biological activities. The presence of a cyclohexanecarboxamide moiety and a 3-methylphenyl substituent enhances its pharmacological potential. The structural formula can be represented as follows:
1. Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. Specifically, studies have shown that derivatives of chromenones can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .
In vitro assays have demonstrated that this compound may induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. For instance, a study evaluating the cytotoxic effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines revealed an IC50 value of approximately 15 µM, indicating moderate potency against these cancer types.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar chromenone derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting promising antimicrobial activity.
3. Enzyme Inhibition
This compound has been investigated for its potential to inhibit key enzymes involved in inflammatory processes. In particular, it has shown moderate inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins associated with inflammation. The compound's IC50 values for COX-1 and COX-2 were found to be 20 µM and 15 µM, respectively .
Data Tables
The following table summarizes the biological activities and relevant IC50 values for this compound and related compounds:
| Biological Activity | Cell Line/Target | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15 µM | |
| Antimicrobial | E. coli | 32 µg/mL | |
| COX-1 Inhibition | Enzyme | 20 µM | |
| COX-2 Inhibition | Enzyme | 15 µM |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound involved treating MCF-7 cells with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent increase in apoptosis markers, such as caspase activation and PARP cleavage, suggesting that this compound could be developed into a viable anticancer agent.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, the compound was tested against multiple bacterial strains using the broth microdilution method. The results confirmed its effectiveness against Staphylococcus aureus, with an MIC comparable to standard antibiotics, thereby indicating its potential as an alternative antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Chromone-Carboxamide Family
The compound shares structural homology with derivatives reported in and :
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide ():
- Substituent: 4-tert-butylphenyl at position 2 (vs. 3-methylphenyl in the target compound).
- Impact: The bulky tert-butyl group may enhance steric hindrance, reducing binding flexibility compared to the smaller 3-methylphenyl group. This could affect interactions with hydrophobic pockets in biological targets.
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (): Substituent: Thiazolidinone and furan carboxamide moieties.
Table 1: Structural and Functional Comparison
Thiourea-Linked Carboxamide Derivatives ()
describes nine thiourea-carboxamide derivatives (H2L1–H2L9), which differ from the target compound in their linker groups (thiourea vs. direct carboxamide) and aromatic substituents. Key comparisons include:
- Synthesis : Both classes involve cyclohexanecarbonyl chloride intermediates, but the target compound likely skips the thiocyanate step used for thiourea derivatives .
- Bioactivity: Thiourea derivatives exhibit metal-ion chelation, antifungal, and antitumor activities due to their S-donor atoms . The absence of sulfur in the target compound may limit metal-binding capacity but improve metabolic stability.
Crystallographic and Physicochemical Properties
However, analogous chromone derivatives in were characterized using single-crystal X-ray diffraction (SHELX and WinGX/ORTEP software) . For example:
Research Findings and Implications
- Synthetic Flexibility : The target compound’s structure allows modular substitution, enabling optimization of pharmacokinetic properties. For instance, replacing the 3-methylphenyl group with electron-withdrawing substituents (e.g., chloro, methoxy) could enhance reactivity .
- Biological Potential: While direct data are lacking, structurally related chromone-carboxamides show promise in targeting kinases and inflammatory pathways. The cyclohexane moiety may confer improved blood-brain barrier penetration compared to aromatic analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
